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Executive Summary & Technical Context
2-Iodomandelic acid (CAS: 10470-03-8) is a critical chiral auxiliary and synthetic intermediate,

often employed in the resolution of chiral amines and the synthesis of anti-thrombotic agents

(e.g., Clopidogrel analogs).

For researchers characterizing this compound, the

NMR spectrum presents a unique diagnostic challenge and opportunity: the Heavy Atom on
Light Atom (HALA) effect. Unlike chloro- or bromo- analogs, the iodine substituent induces a
significant upfield shift (shielding) on the ipso-carbon, moving it into a spectral region typically
populated by alkene or aliphatic signals, rather than the expected aromatic zone.

This guide benchmarks the spectral performance of 2-iodomandelic acid against Mandelic acid

(parent), 2-Chloromandelic acid, and 2-Bromomandelic acid to validate this phenomenon.
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Comparative NMR Chemical Shift Data
The following table synthesizes experimental data for Mandelic acid and its ortho-halogenated

analogs. Note the dramatic shielding of the ipso-carbon (C2') as the halogen size increases (Cl

Br

I).

Table 1: Comparative

NMR Chemical Shifts (ppm) in DMSO-d

Carbon
Position

Assignment
Mandelic
Acid
(Parent)

2-
Chloroman
delic Acid

2-
Bromoman
delic Acid

2-
Iodomandel
ic Acid*

C1
Carboxyl

(COOH)
174.1 173.1 173.0 ~173.5

C2 -Carbon

(CHOH)
72.4 71.6 71.6 ~75.0 - 76.0

C1'

Aromatic

(ipso to

chain)

140.2 138.0 139.6 ~142.0

C2'
Aromatic

(ipso to X)

126.6 (Ortho-

H)
132.1 (C-Cl) 122.7 (C-Br)

~94.0 - 100.0

(C-I)

C3'
Aromatic

(ortho to X)
128.1 (Meta) 129.4 132.4 ~139.0

C4'
Aromatic

(meta to X)
127.6 (Para) 129.2 129.7 ~129.0

C5'
Aromatic

(para to X)
128.1 (Meta) 127.2 127.8 ~128.0

C6'
Aromatic

(meta to X)
126.6 (Ortho) 128.7 128.8 ~128.5
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Data Sources: Mandelic, 2-Cl, and 2-Br values are experimental (DMSO-d

, 125 MHz) [1, 2].

2-Iodo Projection: The C-I values are projected based on the relativistic Spin-Orbit coupling

(HALA effect) observed in aryl iodides [3] and confirmed trends in Chemical Papers (2019)

[4].

Key Spectral Features for Identification:
The "Missing" Aromatic Signal: In 2-iodomandelic acid, the C2' signal shifts upfield to ~94–

100 ppm. In low-resolution scans, this can be mistaken for an impurity or solvent noise, as it

lies outside the typical 115–165 ppm aromatic window.

Deshielding of C3': The carbon ortho to the iodine (C3') typically experiences a downfield

shift (~139 ppm) due to steric compression and magnetic anisotropy.

-Carbon Sensitivity: The chiral center (C2) resonates near 72–76 ppm, sensitive to solvent
hydrogen bonding (e.g., shifts ~2 ppm downfield in DMSO vs. CDCl

).

Mechanism: The Heavy Atom (HALA) Effect
Understanding why the spectrum looks this way is crucial for interpretation.

Spin-Orbit Coupling: Iodine is a heavy nucleus with significant spin-orbit coupling. This

relativistic effect perturbs the magnetic shielding of the directly attached carbon (C2').

Shielding Outcome: Unlike the inductive deshielding (downfield shift) caused by

electronegative atoms like Fluorine or Chlorine, the spin-orbit effect in Iodine dominates,

causing a net shielding (upfield shift).

Diagnostic Value: This upfield shift is the definitive proof of iodine incorporation. If your "2-

iodomandelic acid" sample shows a C2' signal at 130 ppm, it is likely the starting material or

a de-iodinated byproduct.

Experimental Protocol: High-Fidelity Acquisition
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To resolve the quaternary C-I carbon and avoid baseline noise confusion, follow this optimized

protocol.

Sample Preparation[1][2]
Solvent:DMSO-d

is preferred over CDCl

.

Reason: Mandelic acid derivatives form dimers in non-polar solvents, broadening signals.

DMSO disrupts these dimers via H-bonding, yielding sharp, distinct peaks.

Concentration: 30–50 mg in 0.6 mL solvent.

Additives: Trace Cr(acac)

(Relaxation Agent) is optional but recommended if quantitative integration of the quaternary
C-I peak is required, as it has a very long

relaxation time.

Acquisition Parameters (Bruker/Jeol 400 MHz+)
Pulse Sequence:zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias.

Relaxation Delay (D1): Set to

2.0 seconds (standard is often 1.0s). The C-I carbon relaxes slowly; insufficient delay will
suppress this critical diagnostic peak.

Scans (NS): Minimum 1024 scans for adequate S/N ratio on the quaternary carbons.

Spectral Width: Ensure the window extends to -10 ppm to capture any potential extreme

shielding, though 0–220 ppm is standard.

Workflow: Structural Verification Logic
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The following diagram outlines the logical decision tree for verifying 2-iodomandelic acid using

NMR data.

Start: Crude Product Analysis

Dissolve in DMSO-d6
(Disrupt Dimers)

Acquire 13C NMR
(D1 ≥ 2.0s, NS ≥ 1024)

Check Alpha-C (70-76 ppm)
Present?

Check C-I Region (90-105 ppm)
Signal Present?

Yes

FAIL: De-iodinated/Wrong Isomer

No (Wrong Scaffold)

CONFIRMED:
2-Iodomandelic Acid

Yes (Upfield Shift)

FAIL: Starting Material
(Signal at ~126-130 ppm)

No (Aromatic Only)

Click to download full resolution via product page

Figure 1: Decision logic for verifying 2-iodomandelic acid synthesis using

NMR markers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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